molecular formula C16H15ClFN3O3 B5181494 N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide

Cat. No. B5181494
M. Wt: 351.76 g/mol
InChI Key: XVLSOUBPNFBZJH-UHFFFAOYSA-N
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Description

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide, also known as CNPAF, is a small molecule that has been extensively studied for its potential therapeutic applications. CNPAF is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation.

Mechanism of Action

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide is a selective antagonist of the TRPV1 channel, which is involved in pain sensation and inflammation. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. Activation of TRPV1 leads to the influx of calcium ions into the cell, which can trigger pain sensation and inflammation. N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide binds to the TRPV1 channel and prevents its activation, thereby reducing pain sensation and inflammation.
Biochemical and Physiological Effects:
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide has been shown to have potent analgesic effects in animal models of pain. In addition, N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide has been shown to have anti-cancer properties, inducing apoptosis in cancer cells and inhibiting tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide is its selectivity for the TRPV1 channel, which reduces the risk of off-target effects. In addition, N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide has been shown to have good pharmacokinetic properties, making it a potential candidate for drug development. However, one of the limitations of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide. One area of research is the development of more potent and selective TRPV1 antagonists. Another area of research is the investigation of the anti-cancer properties of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide, including its potential use in combination with other cancer therapies. Furthermore, the potential use of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis, should be explored. Finally, the development of new formulations of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide that improve its solubility and bioavailability is an important area of research.

Synthesis Methods

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with 2-chloro-4-nitrobenzene to yield 4-fluoro-N-(2-chloro-4-nitrophenyl)aniline. This intermediate is then reacted with 3-bromopropylamine to yield N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide. The synthesis of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide has been optimized to increase yield and purity, and the final product can be obtained in high purity using various purification techniques.

Scientific Research Applications

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various fields, including pain management, inflammation, and cancer. N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide has been shown to have potent analgesic effects in animal models of pain, and it has been suggested that it may be a useful alternative to opioid-based pain medications. In addition, N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-[3-(2-chloro-4-nitroanilino)propyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O3/c17-14-10-13(21(23)24)6-7-15(14)19-8-1-9-20-16(22)11-2-4-12(18)5-3-11/h2-7,10,19H,1,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLSOUBPNFBZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide

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